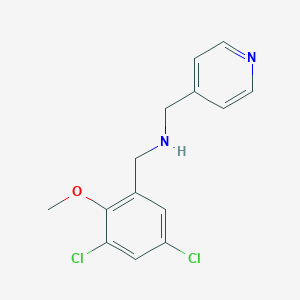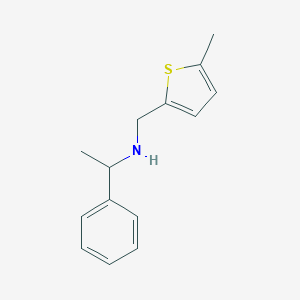![molecular formula C19H21ClFN5O2S B494747 ({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B494747.png)
({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a combination of chloro, fluorobenzyl, methoxybenzyl, and tetrazolyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
准备方法
The synthesis of ({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 2-fluorobenzyl alcohol with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form the fluorobenzyl ether intermediate.
Reduction and Protection: The intermediate is then reduced using a reducing agent like sodium borohydride, followed by protection of the hydroxyl group with a suitable protecting group.
Tetrazole Formation: The protected intermediate undergoes a nucleophilic substitution reaction with 1-methyl-1H-tetrazole-5-thiol to introduce the tetrazole moiety.
Deprotection and Final Coupling: The protecting group is removed, and the final coupling reaction is carried out with ethanamine to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反应分析
({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity. It may exhibit biological activity against specific targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, enabling the creation of novel compounds.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific chemical and physical characteristics.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes, enzyme activity, and molecular interactions.
作用机制
The mechanism of action of ({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The presence of the tetrazole moiety suggests potential interactions with metal ions or coordination complexes, which could influence its mechanism of action. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with similar compounds, such as:
3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid: A compound with a similar fluorobenzyl ether structure, used in proteomics research.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar chloro and fluorobenzyl groups, studied for its biological potential.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it a versatile compound for various scientific applications.
属性
分子式 |
C19H21ClFN5O2S |
|---|---|
分子量 |
437.9g/mol |
IUPAC 名称 |
N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H21ClFN5O2S/c1-26-19(23-24-25-26)29-8-7-22-11-13-9-15(20)18(17(10-13)27-2)28-12-14-5-3-4-6-16(14)21/h3-6,9-10,22H,7-8,11-12H2,1-2H3 |
InChI 键 |
QSPMUGIUDDKZJF-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)OC |
规范 SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(3-Methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494667.png)
![2-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B494670.png)
![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B494672.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol](/img/structure/B494673.png)

![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)ethanol](/img/structure/B494675.png)
![N-[4-(allyloxy)benzyl]-N-cyclohexylamine](/img/structure/B494677.png)
![2-(2-Bromo-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494678.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(1-hydroxybutan-2-yl)amino]methyl}phenoxy)acetamide](/img/structure/B494679.png)
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B494683.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B494684.png)
![1-[({2-[(4-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494685.png)
![(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE](/img/structure/B494686.png)
